![molecular formula C8H12N2O B572029 (S)-1-(2-Methoxypyridin-4-yl)ethanaMine CAS No. 1212853-72-9](/img/structure/B572029.png)
(S)-1-(2-Methoxypyridin-4-yl)ethanaMine
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Description
“(S)-1-(2-Methoxypyridin-4-yl)ethanaMine” is a chemical compound with the CAS Number: 1914157-93-9 . It is also known as “(S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride” and has a molecular weight of 188.66 .
Molecular Structure Analysis
The InChI code for “(S)-1-(2-Methoxypyridin-4-yl)ethanaMine” is1S/C8H12N2O.ClH/c1-6(9)7-3-4-10-8(5-7)11-2;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(S)-1-(2-Methoxypyridin-4-yl)ethanaMine” is a solid at room temperature . It is stored in a sealed, dry environment at room temperature .Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(1S)-1-(2-methoxypyridin-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-8(5-7)11-2/h3-6H,9H2,1-2H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQSFIMSXWJIAT-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NC=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Methoxypyridin-4-yl)ethanaMine |
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